molecular formula C23H25N3O3S B2586588 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide CAS No. 878054-37-6

2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide

Cat. No.: B2586588
CAS No.: 878054-37-6
M. Wt: 423.53
InChI Key: VEMFLJPYQPXQFS-UHFFFAOYSA-N
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Description

2-((1-(2-Morpholino-2-oxoethyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a morpholino group, an indole core, and a thioether linkage, making it a molecule of interest for its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Morpholino Group: The morpholino group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the indole derivative is replaced by the morpholino group.

    Thioether Linkage Formation: The thioether linkage is formed by reacting the indole derivative with a thiol compound under basic conditions.

    Acetamide Formation: The final step involves the acylation of the amine group with an acyl chloride or anhydride to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The indole core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound’s potential bioactivity can be explored. It may serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors due to its indole core, which is a common pharmacophore in many bioactive molecules.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its structural features suggest it might interact with biological targets involved in various diseases, making it a candidate for drug development.

Industry

In industrial applications, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide would depend on its specific biological target. Generally, compounds with an indole core can interact with a variety of enzymes and receptors. The morpholino group may enhance its solubility and bioavailability, while the thioether linkage could facilitate binding to specific proteins or enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    2-((1-(2-Morpholino-2-oxoethyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide: Similar structure but with a para-tolyl group instead of a meta-tolyl group.

    2-((1-(2-Morpholino-2-oxoethyl)-1H-indol-3-yl)thio)-N-(phenyl)acetamide: Similar structure but with a phenyl group instead of a tolyl group.

    2-((1-(2-Morpholino-2-oxoethyl)-1H-indol-3-yl)thio)-N-(benzyl)acetamide: Similar structure but with a benzyl group instead of a tolyl group.

Uniqueness

The uniqueness of 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. The meta-tolyl group could influence its binding affinity and selectivity towards certain biological targets, making it a compound of interest for further research.

Properties

IUPAC Name

N-(3-methylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S/c1-17-5-4-6-18(13-17)24-22(27)16-30-21-14-26(20-8-3-2-7-19(20)21)15-23(28)25-9-11-29-12-10-25/h2-8,13-14H,9-12,15-16H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEMFLJPYQPXQFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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